molecular formula C9H6F4O2 B13165072 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one

Cat. No.: B13165072
M. Wt: 222.14 g/mol
InChI Key: ZRWHCUHQBKJSPS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and bioavailability, which are desirable traits in pharmaceuticals and agrochemicals.

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, often involving the use of radical initiators and suitable solvents to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The fluorine and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Its stability and bioavailability are advantageous in the design of pharmaceutical agents, potentially leading to the development of new drugs.

    Industry: The compound is employed in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are beneficial.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The trifluoromethoxy group may also play a role in modulating the compound’s overall effect by altering its electronic properties and steric interactions.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)-2-methoxyethan-1-one: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.

    1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-one: Substitutes fluorine with chlorine, leading to variations in reactivity and stability.

    1-(2-Fluorophenyl)-2-(trifluoromethyl)ethan-1-one: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its overall behavior in reactions. The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethoxy groups, which impart distinct properties that are valuable in various applications.

Biological Activity

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one (CAS No. 1334147-58-8) is a fluorinated organic compound notable for its potential applications in medicinal chemistry and materials science. The presence of multiple fluorine atoms enhances its biological activity and modifies its physical properties. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F4O2C_9H_6F_4O_2, with a molecular weight of 222.14 g/mol. The trifluoromethoxy group is particularly significant as it influences the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
CAS Number1334147-58-8

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. Specifically, this compound has shown promising results in preliminary antimicrobial assays, suggesting its potential as an effective agent against various bacterial strains.

Interaction with Biological Targets

Studies on structurally similar compounds have demonstrated significant interactions with various biological targets, including:

  • α7 Nicotinic Acetylcholine Receptors (nAChRs) : Compounds similar to this compound have been evaluated for their activity at nAChRs, which are implicated in numerous neurological processes. For instance, modifications to the side chains of related compounds have been shown to enhance their binding affinity and efficacy at these receptors .
  • GABA Receptors : The compound's structural features suggest potential interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission. In vitro studies have indicated that similar compounds can inhibit specific binding sites on these receptors, leading to altered neuronal excitability .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various fluorinated chalcones, including derivatives of this compound. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Evaluation of Anticancer Properties

In another investigation, the compound was tested for its effects on triple-negative breast cancer (TNBC) cell lines. The findings revealed that it could significantly reduce cell proliferation and migration rates in vitro, suggesting a possible role in cancer therapy . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanone

InChI

InChI=1S/C9H6F4O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4H,5H2

InChI Key

ZRWHCUHQBKJSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC(F)(F)F)F

Origin of Product

United States

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